molecular formula C8H8N2O2 B175368 N-(6-Formylpyridin-2-yl)acetamide CAS No. 127682-66-0

N-(6-Formylpyridin-2-yl)acetamide

Cat. No.: B175368
CAS No.: 127682-66-0
M. Wt: 164.16 g/mol
InChI Key: SSXGDEUEONGPAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Formylpyridin-2-yl)acetamide is an organic compound with the molecular formula C8H8N2O2. It features a pyridine ring substituted with a formyl group at the 6-position and an acetamide group at the 2-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of N-(6-Formylpyridin-2-yl)acetamide typically begins with 2-aminopyridine.

    Formylation: The formylation of 2-aminopyridine can be achieved using formic acid or formyl chloride under acidic conditions to introduce the formyl group at the 6-position.

    Acetylation: The formylated intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(6-Formylpyridin-2-yl)acetamide can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: N-(6-Carboxypyridin-2-yl)acetamide.

    Reduction: N-(6-Hydroxymethylpyridin-2-yl)acetamide.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-(6-Formylpyridin-2-yl)acetamide is used as a building block in organic synthesis. Its formyl and acetamide groups make it a versatile intermediate for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a ligand in coordination chemistry, forming complexes with metal ions that are studied for their biological activity.

Medicine

The compound’s derivatives are investigated for potential pharmacological properties, including antimicrobial and anticancer activities.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(6-Formylpyridin-2-yl)acetamide exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal ions through its nitrogen and oxygen atoms. This binding can alter the electronic properties of the metal center, influencing its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(6-Methylpyridin-2-yl)acetamide: Similar structure but with a methyl group instead of a formyl group.

    N-(6-Chloropyridin-2-yl)acetamide: Contains a chlorine atom at the 6-position instead of a formyl group.

    N-(6-Hydroxypyridin-2-yl)acetamide: Features a hydroxyl group at the 6-position.

Uniqueness

N-(6-Formylpyridin-2-yl)acetamide is unique due to the presence of both a formyl and an acetamide group, which confer distinct reactivity and potential for forming various derivatives. This dual functionality makes it a valuable intermediate in synthetic chemistry and a subject of interest in various research fields.

Properties

IUPAC Name

N-(6-formylpyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-6(12)9-8-4-2-3-7(5-11)10-8/h2-5H,1H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXGDEUEONGPAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30631644
Record name N-(6-Formylpyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127682-66-0
Record name N-(6-Formylpyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-Formylpyridin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(6-Formylpyridin-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(6-Formylpyridin-2-yl)acetamide
Reactant of Route 4
N-(6-Formylpyridin-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(6-Formylpyridin-2-yl)acetamide
Reactant of Route 6
N-(6-Formylpyridin-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.